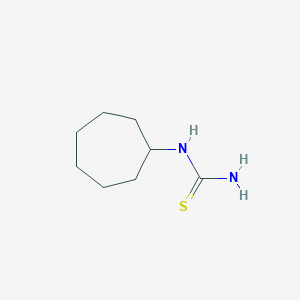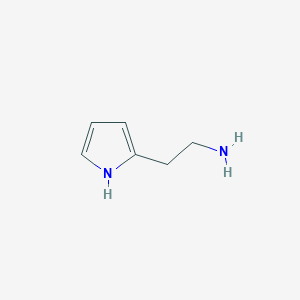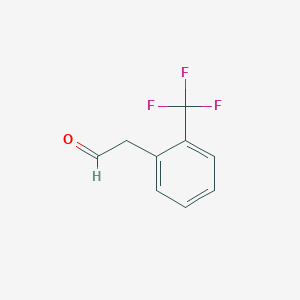
2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Übersicht
Beschreibung
2-(2-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(2-(Trifluoromethyl)phenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with various enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The nature of these interactions involves the binding of the aldehyde group to the active site of the enzyme, leading to subsequent catalytic reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can result in the accumulation of aldehydes within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, which facilitate its conversion to corresponding alcohols or acids. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic aldehydes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound can impact its activity and interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of a trifluoromethyl group to a phenylacetaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where trifluoroacetic anhydride is used as the trifluoromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 2-(2-(Trifluoromethyl)phenyl)acetic acid
Reduction: 2-(2-(Trifluoromethyl)phenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
- 2-(2-Bromophenyl)acetaldehyde
- 2-(3-Chlorophenyl)acetaldehyde
Comparison: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, such as 2-(3-(Trifluoromethyl)phenyl)acetaldehyde and 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, the ortho position of the trifluoromethyl group in this compound can lead to different steric and electronic effects, impacting its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBOFNEYFSKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591179 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21235-63-2 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


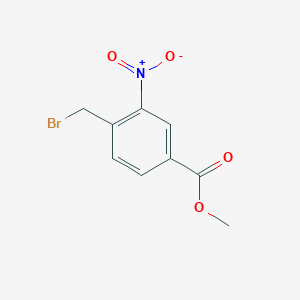
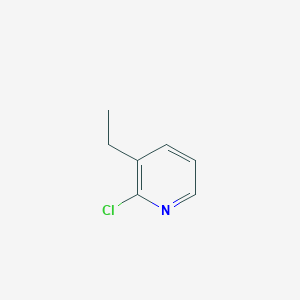

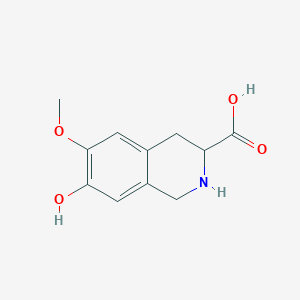


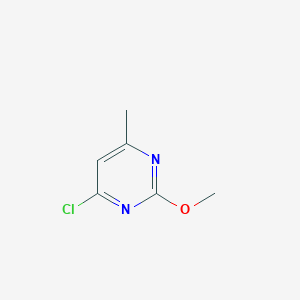

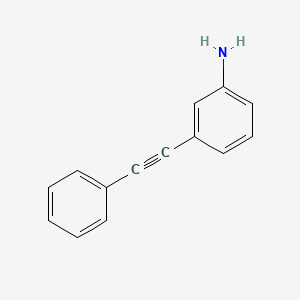
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
